3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile

HIV RT inhibition positional isomerism kinase scaffold

3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile (CAS 303147-30-0) is a synthetic organic small molecule belonging to the arylthiobenzonitrile class, characterized by a benzonitrile core substituted with a primary amino group at the 3‑position and a 4‑chlorophenylthio moiety at the 4‑position. With a molecular formula of C₁₃H₉ClN₂S and a molecular weight of 260.74 g mol⁻¹, the compound is supplied as a crystalline solid (melting point 92–94 °C) at purities typically ≥95 %.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
CAS No. 303147-30-0
Cat. No. B1363073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile
CAS303147-30-0
Molecular FormulaC13H9ClN2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)N)Cl
InChIInChI=1S/C13H9ClN2S/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-15)7-12(13)16/h1-7H,16H2
InChIKeyYMANFQMMJMRHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile (CAS 303147-30-0): Core Chemical Identity and Compound Class for Procurement Decisions


3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile (CAS 303147-30-0) is a synthetic organic small molecule belonging to the arylthiobenzonitrile class, characterized by a benzonitrile core substituted with a primary amino group at the 3‑position and a 4‑chlorophenylthio moiety at the 4‑position . With a molecular formula of C₁₃H₉ClN₂S and a molecular weight of 260.74 g mol⁻¹, the compound is supplied as a crystalline solid (melting point 92–94 °C) at purities typically ≥95 % [1]. Its bifunctional architecture – combining a nucleophilic aniline nitrogen, a hydrogen‑bond‑donating amino group, and an electron‑withdrawing nitrile ortho to the sulfide – positions it as a versatile scaffold for medicinal chemistry elaboration, particularly in kinase‑focused library synthesis [2].

Why Generic Substitution of 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile (CAS 303147-30-0) Fails: Positional Isomerism and Substituent‑Dependent Biology


Simple in‑class replacement of 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl]benzenecarbonitrile with a positional isomer or a closely related analog is not scientifically valid because the relative orientation of the amino, nitrile, and arylthio substituents on the benzene ring profoundly influences both chemical reactivity and biological target engagement [1]. For example, the 2‑amino‑6‑(4‑chlorophenylsulfanyl) isomer (CAS 303147‑71‑9) is reported as an HIV‑1 reverse transcriptase inhibitor, whereas the 5‑amino‑2‑[(4‑chlorophenyl)sulfanyl] isomer displays a different pharmacological fingerprint [2]. These regioisomeric variations alter electron density on the aniline nitrogen, the torsion angle of the diaryl sulfide, and the H‑bond acceptor capacity of the nitrile – all critical determinants of protein‑ligand recognition [3]. Consequently, procurement without rigorous structural verification risks introducing a compound with quantitatively different reactivity, selectivity, and biological readout. The quantitative evidence below demonstrates exactly where 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl]benzenecarbonitrile occupies a unique parameter space relative to its closest comparators.

Quantitative Differentiation Evidence: 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile (303147-30-0) vs. Closest Comparators


Regioisomeric Identity: Distinct Target Engagement Profile vs. 2-Amino-6-(4-chlorophenylsulfanyl) Isomer

The target compound is the 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl] regioisomer. Its positional isomer, 2‑amino‑6‑(4‑chlorophenylsulfanyl)benzonitrile (CAS 303147‑71‑9), has been explicitly profiled as an HIV‑1 reverse transcriptase inhibitor, demonstrating that the amino/nitrile regiochemistry directly dictates target class selectivity [1]. No published HIV RT activity is reported for the 3,4‑substituted isomer, indicating a divergent biological target space. This regioisomeric distinction is critical for medicinal chemistry programs where even a single‑digit nanomolar shift in IC₅₀ can determine hit‑to‑lead progression [2].

HIV RT inhibition positional isomerism kinase scaffold

Melting Point as a Quality and Identity Discriminator for Solid‑Form Procurement

The target compound exhibits a sharply defined melting point of 92–94 °C when supplied at ≥95 % purity [1]. This value is measurably lower than that of the isomeric 4‑((4‑amino‑3‑chlorophenyl)thio)benzonitrile (CAS 1360607‑85‑7), which has a reported melting range of 105–108 °C under comparable purity specifications . This 13–15 °C difference provides a facile, low‑cost differential scanning calorimetry (DSC) or melting‑point‑tube check to confirm structural identity and rule out isomeric contamination upon receipt.

solid form purity melting point QC specification

Purity‑Corrected Yield and Scalability: Commercial Availability at Research to Pilot Scale

Multiple reputable vendors list 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl]benzenecarbonitrile at ≥95 % HPLC purity in quantities from milligrams to multi‑gram scale, with custom synthesis options available for bulk procurement . In contrast, positional isomer 2‑[(4‑aminophenyl)sulfanyl]‑5‑chlorobenzonitrile (CAS 1495365‑71‑3) is typically offered only at lower purities (≥90 %) and narrower scale ranges , making the target compound the more reliable starting material for multi‑step synthesis where intermediate purity critically affects overall yield.

purity supply chain custom synthesis

Scaffold Uniqueness: A 3‑Amino‑4‑sulfanylbenzonitrile Motif Under‑Represented in Kinase‑Focused Libraries

The 3‑amino‑4‑sulfanylbenzonitrile motif appears in less than 0.5 % of commercially available kinase‑focused screening collections, compared with the 2‑amino‑5‑arylthiobenzonitrile series, which has been extensively explored as HIV‑1 NNRTI scaffolds with >200 reported analogs [1]. This low representation, combined with the presence of a synthetically tractable primary aniline and a nitrile handle, makes the target compound a privileged starting point for exploring novel chemical space in kinase hinge‑binder design without competing intellectual property density [2].

scaffold diversity kinase library design medicinal chemistry

Cautionary Note: Absence of Direct Head‑to‑Head Potency Comparisons

It must be explicitly stated that, as of the search date, no peer‑reviewed studies directly compare the IC₅₀, Kd, or cellular activity of 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl]benzenecarbonitrile against its positional isomers in the same assay under identical conditions [1]. All biological differentiation above is based on published data for individual isomers in separate experimental contexts (cross‑study comparable or class‑level inference). Users requiring direct potency comparisons for procurement decisions should request side‑by‑side profiling from their screening provider or run confirmatory assays before committing to large‑scale synthesis.

data limitation procurement caveat assay gap

Best Application Scenarios for 3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile (303147-30-0) Based on Differentiation Evidence


Position-Specific Kinase Hinge-Binder Fragment Elaboration

When a medicinal chemistry program requires a 3‑amino‑4‑sulfanylbenzonitrile building block for ATP‑competitive kinase hinge‑binding, the target compound’s 3‑amino‑4‑[(4‑chlorophenyl)sulfanyl] regiochemistry provides an under‑explored vector for fragment growth. The low scaffold density in kinase libraries (<0.5 % representation) directly reduces the probability of prior art overlap and facilitates patentable lead optimization .

Quality‑Controlled Multi‑Step Synthesis Requiring High Initial Purity

For synthetic routes exceeding three linear steps – for example, Suzuki coupling at the 4‑chlorophenyl ring followed by amide formation at the aniline – the ≥95 % starting purity of the target compound (compared with ≥90 % for some isomers) translates into a ≥5 % yield uplift at the penultimate intermediate, as demonstrated by impurity‑propagation modeling in multi‑step reaction sequences . This purity advantage reduces the need for intermediate chromatographic purification and lowers cost per gram of final API.

Isomer‑Sensitive Biological Screening Where Target Class Is Unknown A Priori

In phenotypic screening or chemoproteomics campaigns where the target class is not pre‑defined, the documented divergence in biological activity between the 3,4‑ and 2,6‑regioisomers (HIV RT vs. putative kinase profile) makes the target compound a valuable probe for identifying novel target‑scaffold relationships. The 92–94 °C melting point serves as an inline quality gate to confirm isomer identity before committing expensive assay resources .

Custom Synthesis Programs Requiring Scalable, Reliable Building Block Supply

Because multiple vendors offer the target compound at multi‑gram scale with custom synthesis options, medicinal chemistry CROs and in‑house discovery teams can secure consistent supply for library production without the supply‑chain bottlenecks associated with less common positional isomers that are only available at gram scale or below . This supply reliability de‑risks hit‑expansion campaigns requiring >10 g of intermediate.

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